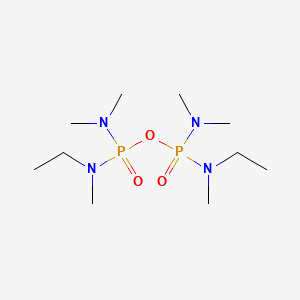
Diethyl-tris(dimethyl)amide of pyrophosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-tris(dimethyl)amide of pyrophosphoric acid is a complex organophosphorus compound It contains a pyrophosphoric acid core with diethyl and tris(dimethyl)amide groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-tris(dimethyl)amide of pyrophosphoric acid typically involves the reaction of pyrophosphoric acid with diethylamine and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality. The final product is usually purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Diethyl-tris(dimethyl)amide of pyrophosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield various substituted amides.
Scientific Research Applications
Diethyl-tris(dimethyl)amide of pyrophosphoric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-tris(dimethyl)amide of pyrophosphoric acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- Diethylamide of pyrophosphoric acid
- Dimethylamide of pyrophosphoric acid
- Triethylamide of pyrophosphoric acid
Comparison: Diethyl-tris(dimethyl)amide of pyrophosphoric acid is unique due to the presence of both diethyl and tris(dimethyl)amide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Properties
CAS No. |
63704-62-1 |
|---|---|
Molecular Formula |
C10H28N4O3P2 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[dimethylamino-[dimethylamino-[ethyl(methyl)amino]phosphoryl]oxyphosphoryl]-N-methylethanamine |
InChI |
InChI=1S/C10H28N4O3P2/c1-9-13(7)18(15,11(3)4)17-19(16,12(5)6)14(8)10-2/h9-10H2,1-8H3 |
InChI Key |
XPDINFYMQPIJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















